molecular formula C9H9Cl2NO B1350247 2-chloro-N-(4-chlorophenyl)propanamide CAS No. 21262-05-5

2-chloro-N-(4-chlorophenyl)propanamide

Cat. No.: B1350247
CAS No.: 21262-05-5
M. Wt: 218.08 g/mol
InChI Key: LARDKNUATHUMFI-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chlorophenyl)propanamide is an organic compound with the molecular formula C9H9Cl2NO. It is a chlorinated derivative of propanamide and is known for its applications in various chemical and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-(4-chlorophenyl)propanamide can be synthesized through the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide at room temperature under a nitrogen atmosphere . The reaction yields the desired compound with a good yield.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chlorophenyl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dimethylformamide or dichloromethane.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

Scientific Research Applications

2-chloro-N-(4-chlorophenyl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chlorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-chlorophenyl)propanamide is unique due to the presence of two chlorine atoms, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

2-chloro-N-(4-chlorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARDKNUATHUMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001284081
Record name 2-Chloro-N-(4-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21262-05-5
Record name 2-Chloro-N-(4-chlorophenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21262-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(4-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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